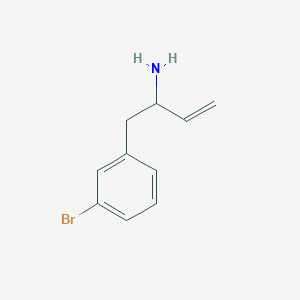

1-(3-溴苯基)丁-3-烯-2-胺

描述

1-(3-Bromophenyl)but-3-en-2-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of amines like 1-(3-Bromophenyl)but-3-en-2-amine can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

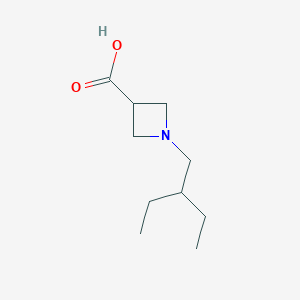

The empirical formula of 1-(3-Bromophenyl)but-3-en-2-amine is C9H12BrN, and its molecular weight is 214.10 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Amines like 1-(3-Bromophenyl)but-3-en-2-amine can undergo various reactions. These include reactions with acid chlorides to form amides, and conversion to alkenes via a Hofmann elimination .

科学研究应用

1. Application in Medicinal Chemistry

- Summary of the Application: This compound is used in the synthesis of new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles . These compounds were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

- Methods of Application: The bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, triggered by a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane, furnishes the corresponding monobromo compounds directly .

- Results or Outcomes: The antimicrobial activity of the tested compounds is compared with the commercially available antibiotic, ciprofloxacin and antifungal agent, fluconazole .

2. Application in Pharmacology

- Summary of the Application: A study reported the pharmacokinetic characterization of anti-arrhythmias agent 1-(3’-bromophenyl)-heliamine (BH) and the identification of its metabolites in rat plasma .

- Methods of Application: The study described a UHPLC-MS approach to quantify BH in rat plasma .

- Results or Outcomes: The results of the study are not explicitly mentioned in the search results .

3. Application in the Synthesis of Indole Derivatives

- Summary of the Application: Indole derivatives possess various biological activities, and “1-(3-Bromophenyl)but-3-en-2-amine” can be used in the synthesis of these derivatives .

- Methods of Application: The specific methods of application are not mentioned in the search results .

- Results or Outcomes: The results of the study are not explicitly mentioned in the search results .

4. Application in the Synthesis of Borinic Acid Derivatives

- Summary of the Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “1-(3-Bromophenyl)but-3-en-2-amine” can be used in the synthesis of these derivatives .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes: The results of the study are not explicitly mentioned in the search results .

5. Application in Sensing Amines

- Summary of the Application: This compound is used in the synthesis of aldehyde-functional conjugated microporous organic polymers for selectively sensing amines .

- Methods of Application: The specific methods of application are not mentioned in the search results .

- Results or Outcomes: The results of the study are not explicitly mentioned in the search results .

6. Application in Pharmacokinetics

- Summary of the Application: A study reported the pharmacokinetic characterization of anti-arrhythmias agent 1-(3’-bromophenyl)-heliamine (BH) and the identification of its metabolites in rat plasma .

- Methods of Application: The study described a UHPLC-MS approach to quantify BH in rat plasma .

- Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration .

未来方向

While specific future directions for 1-(3-Bromophenyl)but-3-en-2-amine are not mentioned in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in future research and development efforts. Additionally, indole derivatives, which are structurally similar to this compound, have been found to have diverse biological activities and are being explored for new therapeutic possibilities .

属性

IUPAC Name |

1-(3-bromophenyl)but-3-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHVYRQINAFXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)but-3-en-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

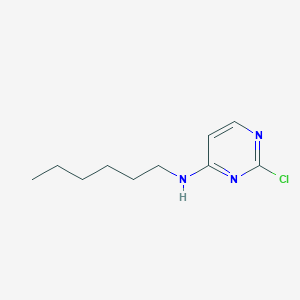

![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)

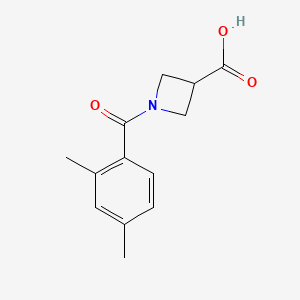

![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)

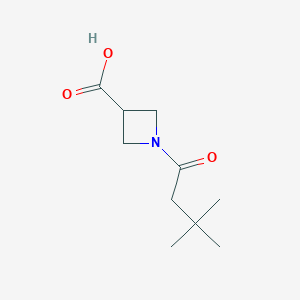

![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)

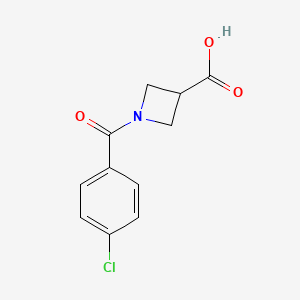

![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)